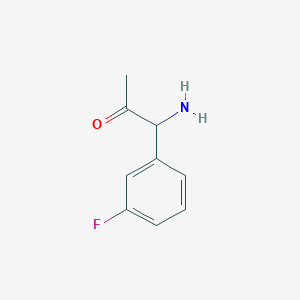
1-Amino-1-(3-fluorophenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(3-fluorophenyl)acetone is an organic compound that serves as an intermediate in various organic synthesis reactions. It is characterized by the presence of an amino group and a fluorophenyl group attached to an acetone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-fluorophenyl)acetone can be synthesized through a series of organic reactions starting from appropriate precursor materials. One common method involves the reaction of 3-fluoroacetophenone with ammonia or an amine under controlled conditions to introduce the amino group .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, temperature control, and purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-1-(3-fluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Amino-1-(3-fluorophenyl)acetone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism by which 1-Amino-1-(3-fluorophenyl)acetone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed studies on its exact mechanism of action are limited .
Comparaison Avec Des Composés Similaires
1-Amino-1-(4-fluorophenyl)acetone: Similar structure but with the fluorine atom at the para position.
1-Amino-1-(2-fluorophenyl)acetone: Fluorine atom at the ortho position.
1-Amino-1-(3-chlorophenyl)acetone: Chlorine atom instead of fluorine at the meta position.
Uniqueness: 1-Amino-1-(3-fluorophenyl)acetone is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems. This positional difference can lead to variations in the compound’s properties and applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H10FNO |
|---|---|
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
1-amino-1-(3-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-5,9H,11H2,1H3 |
Clé InChI |
UNULYYAZWBDVLB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
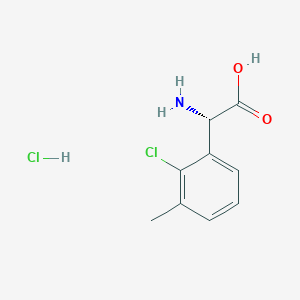
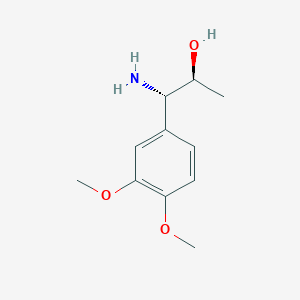

![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
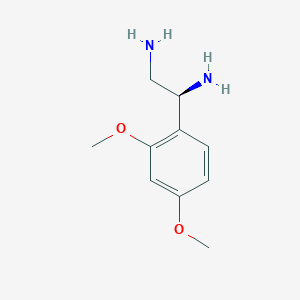
![4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237430.png)
![(1R,4R)-4-Methoxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B15237436.png)
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine](/img/structure/B15237444.png)
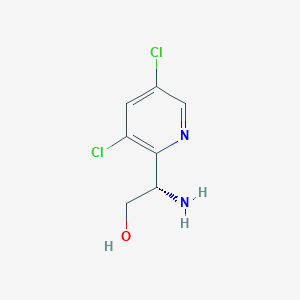
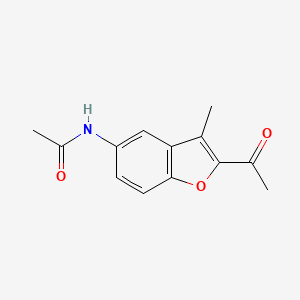
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine](/img/structure/B15237467.png)
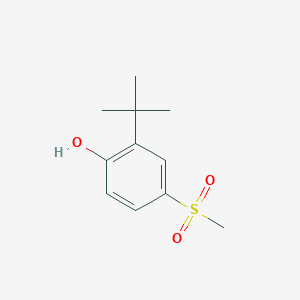
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate](/img/structure/B15237497.png)
